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Compound Name: BAY38-7690

Cat. No.: B15566139 Get Quote

For Immediate Release

This technical guide provides an in-depth overview of the preclinical safety and toxicology

profile of BAY38-7690, a novel heteroaryldihydropyrimidine (HAP) derivative developed by

Bayer. As a potent hepatitis B virus (HBV) capsid assembly modulator, BAY38-7690, along with

its close analog BAY 41-4109, has been subject to a range of non-clinical safety evaluations to

ascertain its suitability for further development. This document, intended for researchers,

scientists, and drug development professionals, synthesizes the available data on its safety

pharmacology, general toxicology, and genotoxicity, offering a comprehensive resource for

understanding its preclinical safety characteristics.

Executive Summary
BAY38-7690 is part of a class of compounds that target the HBV core protein, inducing

aberrant capsid formation and subsequent degradation of the viral protein. Preclinical

assessments of closely related HAP compounds indicate a favorable safety profile,

characterized by a lack of significant genotoxicity and teratogenicity. In vivo studies with

analogs have shown no adverse effects on body weight or liver enzyme levels at therapeutic

concentrations. This guide details the quantitative toxicological data, outlines the experimental

methodologies employed in these assessments, and provides visual representations of the

compound's mechanism of action and the toxicological evaluation workflow.
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Preclinical studies on BAY 41-4109, a close analog of BAY38-7690, have provided key insights

into the general toxicology of this class of compounds. In vitro cytotoxicity and in vivo acute

toxicity studies have been conducted to determine the preliminary safety margins.

Parameter Test System Result Reference

Cytotoxicity

IC50 CHL Cells 54.0 µmol·L-1 [1]

Acute Toxicity

LD50 Female Mice (oral) > 2000 mg·kg-1 [1]

Table 1: General Toxicology Data for BAY 41-4109

Furthermore, in vivo studies in mice with BAY 41-4109 did not show any significant impact on

tumor and total body weights, and alanine aminotransferase levels remained normal,

suggesting no overt toxicity at the tested doses.[2]

Genotoxicity and Teratogenicity Assessment
A battery of tests was conducted on BAY 41-4109 to evaluate its potential for genotoxicity and

teratogenicity. The compound was found to be non-mutagenic and did not exhibit clastogenic or

teratogenic potential in the conducted assays.
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Test Type Test System
Metabolic
Activation

Result Reference

Mutagenicity

Ames Fluctuation

Test

Salmonella

typhimurium

With and Without

S9
No Mutagenicity [1]

Primary DNA

Damage

SOS Chromotest Escherichia coli
With and Without

S9
No DNA Damage [1]

Clastogenicity

In Vitro

Micronucleus

Test

CHL Cells
With and Without

S9

No Clastogenic

Effect
[1]

Teratogenicity

Micromass

Culture of Rat

Embryo Cells

Midbrain Cells N/A
No Potential

Teratogenicity
[1]

Table 2: Genotoxicity and Teratogenicity Profile of BAY 41-4109

Experimental Protocols
The following are detailed methodologies for the key toxicological experiments performed on

BAY 41-4109, providing a framework for understanding the data presented.

In Vitro Cytotoxicity Assay (MTT Colorimetric Assay)
The in vitro basic cytotoxicity of BAY 41-4109 was determined using an MTT (3-(4,5-

dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay with Chinese Hamster

Lung (CHL) cells.[1] This method assesses cell viability by measuring the metabolic activity of

the cells. Viable cells with active mitochondrial dehydrogenases can convert the yellow water-

soluble MTT into a purple, insoluble formazan product. The concentration of the formazan,
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which is proportional to the number of living cells, is measured spectrophotometrically after

solubilization. The 50% inhibitory concentration (IC50) was calculated as the concentration of

the compound that caused a 50% reduction in cell viability compared to the untreated control.

Acute Oral Toxicity in Mice (Up-and-Down Procedure)
The acute oral toxicity of BAY 41-4109 was evaluated in female mice using an up-and-down

acute toxicity experimental design.[1] This method is a sequential dosing procedure that allows

for the estimation of the median lethal dose (LD50) with a reduced number of animals. In this

protocol, animals are dosed one at a time. If an animal survives, the next animal is given a

higher dose; if it dies, the next is given a lower dose. The LD50 is then calculated based on the

pattern of survival and mortality.

Genotoxicity Assays
Ames Fluctuation Test: The mutagenic activity of BAY 41-4109 was assessed using the

Ames test with various strains of Salmonella typhimurium.[1] This bacterial reverse mutation

assay detects gene mutations. The test was performed with and without the S9 metabolic

activation system, which simulates mammalian metabolism, to detect both direct and

metabolically activated mutagens.

SOS Chromotest: The potential for BAY 41-4109 to cause primary DNA damage was

investigated using the SOS chromotest in Escherichia coli.[1] This test measures the

induction of the bacterial SOS response, a global response to DNA damage. The assay was

conducted with and without the S9 fraction.

In Vitro Cytokinesis-Block Micronucleus Test: The clastogenic effect (ability to cause

chromosomal damage) of BAY 41-4109 was evaluated using the in vitro micronucleus test in

CHL cells.[1] This assay detects the presence of micronuclei, which are small, extranuclear

bodies containing chromosome fragments or whole chromosomes that were not incorporated

into the daughter nuclei during cell division. The study was performed with and without

metabolic activation.

In Vitro Teratogenicity Assay
The teratogenic potential of BAY 41-4109 was assessed using the micromass culture of rat

embryo midbrain cells.[1] This in vitro method evaluates the effect of a test substance on the
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differentiation and growth of embryonic cells, which can be indicative of its potential to cause

birth defects.

Mechanism of Action and Potential for Toxicity
BAY38-7690 and its analogs function as HBV capsid assembly modulators. They bind to the

HBV core protein, inducing a misassembly of the protein into aberrant, non-functional capsids.

These misassembled structures are then targeted for degradation within the host cell. While

this represents the therapeutic mechanism, high concentrations of these compounds could

potentially lead to the accumulation of protein aggregates, which may induce cellular stress

and toxicity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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